Nitroterephthalic acid

Catalog No.
S1493412
CAS No.
610-29-7
M.F
C8H5NO6
M. Wt
211.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroterephthalic acid

CAS Number

610-29-7

Product Name

Nitroterephthalic acid

IUPAC Name

2-nitroterephthalic acid

Molecular Formula

C8H5NO6

Molecular Weight

211.13 g/mol

InChI

InChI=1S/C8H5NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)

InChI Key

QUMITRDILMWWBC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O

Synonyms

NITROTEREPHTHALIC ACID;2-nitro-4-benzenedicarboxylicacid;2-NITROBENZENE-1,4-DIOIC ACID;2-NITROTEREPHTHALIC ACID;2-NITRO-1,4-DIBENZOIC ACID;2-Nitrobenzene-1,4-dicarboxylic acid;NITROTEREPHTHALIC ACID, 99+%;NITROTEREPHTHALIC ACID2-NITRO-1,4-DIBENZOIC A

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O

Organic Synthesis and Material Science

  • Precursor for Polyesters and Polymers: Nitroterephthalic acid can be used as a starting material for the synthesis of various polyesters and polymers due to the presence of reactive carboxylic acid groups []. These polymers exhibit interesting properties like thermal stability, making them relevant in material science research [].
  • Building Block for Metal-Organic Frameworks (MOFs): Nitroterephthalic acid can be utilized as a ligand (molecule that binds to a central metal ion) in the construction of specific MOFs. These frameworks possess unique structures and functionalities with potential applications in gas storage, separation, and catalysis [].

Analytical Chemistry and Sensing Applications

  • Fluorescence Detection: Nitroterephthalic acid has been explored as a fluorescent probe for the detection of specific metal ions and analytes. When it binds to certain targets, its fluorescence properties change, enabling researchers to detect the presence of these substances [].
  • Electrochemical Sensors: Nitroterephthalic acid can be modified and incorporated into electrochemical sensors for the detection of various biological and environmental analytes. Its ability to interact with specific molecules and its electroactive properties make it a valuable tool for sensor development [].

Medicinal Chemistry and Drug Discovery

  • Intermediate in Drug Synthesis: Nitroterephthalic acid can serve as an intermediate in the synthesis of certain pharmaceuticals due to its functional groups and reactivity. Researchers may utilize it as a building block for various drug molecules.
  • Investigation of Antibacterial Activity: Some studies have explored the potential antibacterial activity of nitroterephthalic acid and its derivatives. However, further research is needed to validate these findings and understand the underlying mechanisms.

Nitroterephthalic acid is an aromatic compound with the chemical formula C₈H₅N₁O₆. It is a derivative of terephthalic acid, characterized by the presence of a nitro group (-NO₂) attached to the aromatic ring. This compound is primarily utilized in the synthesis of various metal-organic frameworks and coordination complexes due to its ability to form strong hydrogen bonds and coordinate with metal ions effectively.

NTA can be a skin and eye irritant. It is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting.

Citation:

  • Sigma-Aldrich. (n.d.). 2-Nitroterephthalic acid [Online]. Retrieved April 30, 2024, from

  • Nitration: It can undergo further nitration, yielding dinitro derivatives.
  • Esterification: Reacting with alcohols can produce esters, which are useful in polymer chemistry.
  • Coordination Chemistry: Nitroterephthalic acid readily forms complexes with transition metals, such as copper and chromium, leading to various metal-organic frameworks that exhibit unique catalytic properties .

Nitroterephthalic acid can be synthesized through several methods:

  • Nitration of Terephthalic Acid: This is the most common method, involving the treatment of terephthalic acid with a mixture of concentrated nitric and sulfuric acids.
  • Hydrothermal Synthesis: This method involves the reaction of terephthalic acid with metal salts under high temperature and pressure conditions, often yielding metal-organic frameworks .
  • Solvent-Free Methods: Recent advancements have introduced solvent-free methods that utilize microwave irradiation for efficient synthesis .

Nitroterephthalic acid has diverse applications, including:

  • Synthesis of Metal-Organic Frameworks: It serves as a linker in constructing various metal-organic frameworks that are used for gas adsorption and catalysis.
  • Polymer Chemistry: It is used in modifying polyesters to enhance their properties.
  • Catalysis: Nitroterephthalic acid-based complexes have been explored for their catalytic activities in organic transformations .

Interaction studies involving nitroterephthalic acid focus on its coordination with different metal ions. The formation of complexes often leads to enhanced catalytic properties due to the synergistic effects between the organic ligand and the metal center. For instance, studies have shown that nitroterephthalic acid can form stable complexes with chromium and copper, which exhibit dual acidity that enhances their catalytic efficiency in various reactions .

Nitroterephthalic acid shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Terephthalic AcidDicarboxylic AcidLacks nitro group; used primarily in polyester synthesis.
2,6-Dinitroterephthalic AcidDinitro CompoundContains two nitro groups; exhibits different reactivity patterns.
Isophthalic AcidDicarboxylic AcidDifferent positioning of carboxylic groups; used in specialty polymers.
Phthalic AcidDicarboxylic AcidLacks nitro group; commonly used in plasticizers and dyes.

Nitroterephthalic acid's unique feature lies in its nitro substitution, which enhances its reactivity and ability to form stable coordination complexes compared to its non-nitrogenated counterparts.

Classical nitration of terephthalic acid represents the most established synthetic pathway for producing nitroterephthalic acid derivatives [1]. The traditional approach employs mixed acid systems, consisting of concentrated nitric acid and sulfuric acid, which generate the active nitronium ion electrophile through protonation and dehydration mechanisms [2] [1]. The nitronium ion formation occurs through the interaction of sulfuric acid with nitric acid, where sulfuric acid acts as both a catalyst and water absorber, driving the equilibrium toward nitronium ion production [3].

The electrophilic aromatic substitution mechanism proceeds through a two-step process involving initial attack of the aromatic ring on the nitronium ion, followed by deprotonation to restore aromaticity [4]. For terephthalic acid substrates, the presence of two electron-withdrawing carboxyl groups significantly deactivates the aromatic ring, requiring more forcing conditions compared to simple aromatic compounds [1] [5]. Research has demonstrated that classical nitration of benzene dicarboxylic acids necessitates elevated temperatures and extended reaction times to achieve satisfactory conversion rates [6] [7].

Temperature optimization studies reveal critical relationships between reaction conditions and product yields. At moderate temperatures of 50-60°C, conversion rates remain relatively low at 78-85%, with reaction times extending to 3-4 hours [8]. Increasing the temperature to 70-80°C significantly improves both conversion efficiency (89-92%) and reduces reaction times to 1.5-2 hours, while maintaining acceptable regioselectivity of 89-92% [8] [3]. However, temperatures exceeding 90°C, while achieving 95% conversion, lead to decreased regioselectivity due to increased side reactions and potential over-nitration [1].

The mixed acid composition plays a crucial role in reaction efficiency. Traditional formulations employ nitric acid to sulfuric acid ratios of approximately 1:1, though optimization studies suggest that higher sulfuric acid concentrations enhance nitronium ion generation [9]. Research on phthalic acid nitration, a closely related system, indicates that nitric acid concentrations above 95% weight percent can eliminate the requirement for sulfuric acid co-catalyst, though this approach demands more stringent temperature control [6] [7].

Temperature (°C)Reaction Time (hours)Yield (%)Conversion (%)Regioselectivity (%)
504.0657888
603.0728590
702.0788992
801.5829289
901.0859585

Table 1: Classical Nitration Temperature Effects on Terephthalic Acid Conversion

Classical approaches utilizing concentrated sulfuric acid and nitric acid mixtures have demonstrated consistent reproducibility in laboratory settings [6]. The methodology typically involves gradual addition of the aromatic substrate to pre-cooled mixed acid, maintaining temperatures below 30°C during addition to prevent thermal runaway [7]. Subsequent heating to reaction temperature allows controlled electrophilic substitution while minimizing decomposition reactions [3].

Alternative Synthetic Routes and Green Chemistry Approaches

Contemporary research has focused extensively on developing environmentally benign alternatives to traditional mixed acid nitration systems [10] [11]. These approaches address concerns regarding waste generation, corrosive reagent handling, and energy consumption associated with classical methodologies [12] [13]. Alternative nitrating agents have emerged as viable replacements, offering improved sustainability profiles while maintaining synthetic efficiency [14] [15].

Calcium nitrate in acetic acid represents a significant advancement in green nitration chemistry [10]. This system operates through microwave-assisted conditions, dramatically reducing reaction times to 10-15 minutes while achieving yields of 85-90% [10] [11]. The mechanism involves in situ generation of acetyl nitrate species, which serve as mild nitrating agents without requiring strongly acidic conditions [10]. Temperature requirements of 120°C, while elevated, can be achieved efficiently through microwave irradiation, minimizing overall energy consumption [11].

Copper nitrate systems have demonstrated comparable effectiveness in aromatic nitration reactions [11] [12]. Operating at 100°C in acetic acid medium, copper nitrate achieves 82% yields with significantly reduced environmental impact [11]. The copper-catalyzed mechanism involves coordination of the nitrate anion to the metal center, facilitating nitrogen dioxide generation under controlled conditions [15]. This approach eliminates sulfuric acid waste streams while providing excellent functional group tolerance [12].

Bismuth nitrate has emerged as another alternative nitrating reagent, offering catalyst-free operation at moderate temperatures [12]. Research demonstrates that bismuth nitrate achieves 79% yields at 80°C, with reaction times of one hour [12]. The mechanism involves heterolytic cleavage of the bismuth-nitrate bond, generating electrophilic nitrogen species capable of aromatic substitution [12]. This methodology provides excellent scalability potential for industrial applications [12].

Mechanochemical nitration represents the most environmentally favorable approach currently available [13]. Ball milling techniques using solid nitrating reagents achieve 88% yields at room temperature within 30 minutes [13]. The mechanochemical approach eliminates solvent requirements entirely, resulting in exceptional atom economy and minimal waste generation [13]. Research demonstrates reaction mass efficiency of 90% and environmental factors below 3.0, significantly outperforming traditional methods [13].

MethodTemperature (°C)Reaction TimeYield (%)Green Chemistry ScoreWaste Generation
Mixed Acid (Classical)702 hours782High
Calcium Nitrate/Acetic Acid12010 minutes858Low
Copper Nitrate/Acetic Acid10015 minutes827Low
Bismuth Nitrate801 hour796Medium
MechanochemicalRoom Temperature30 minutes889Very Low

Table 2: Alternative Synthetic Routes Comparison

Ionic liquid-based nitrating systems have shown promising results in preliminary studies [12]. Novel ionic liquids such as 1-sulfopyridinium nitrate provide solvent-free nitration conditions with excellent recyclability [12]. These systems operate through radical mechanisms involving in situ nitrogen dioxide generation, offering unique selectivity profiles compared to traditional electrophilic processes [12].

Biocatalytic approaches represent an emerging frontier in sustainable nitration chemistry [16]. Engineered cytochrome enzymes demonstrate capability for aromatic nitration using nitric oxide and oxygen as co-substrates [16]. While currently limited to specific substrate classes, these systems offer unprecedented selectivity and operate under mild aqueous conditions [16].

Regioselectivity Considerations in Synthesis

Regioselectivity in nitroterephthalic acid synthesis is governed by the electronic properties of the terephthalic acid substrate and the specific reaction conditions employed [1] [17]. The presence of two para-positioned carboxyl groups creates a unique electronic environment that significantly influences the site of electrophilic attack [5]. Understanding these directing effects is crucial for achieving high selectivity in mononitriation reactions [17].

The carboxyl groups in terephthalic acid function as strong electron-withdrawing substituents, deactivating the aromatic ring toward electrophilic substitution [1] [5]. This deactivation effect is transmitted through both inductive and resonance mechanisms, with the inductive effect being particularly pronounced due to the electronegativity of the carbonyl carbon [4]. The symmetrical arrangement of carboxyl groups in the para-positions creates equivalent meta-directing effects at the 2,3,5,6-positions [1].

Research on benzene dicarboxylic acid nitration patterns reveals that regioselectivity is primarily determined by the relative positioning of existing substituents [18]. In terephthalic acid systems, the two available nitration sites (positions 2 and 5, equivalent by symmetry) exhibit identical electronic environments [17]. This symmetry simplifies the regioselectivity analysis, as only one constitutional isomer can be formed through mononitration [18].

Experimental studies on related dicarboxylic acid systems provide insight into expected selectivity patterns [18]. Isophthalic acid nitration, where carboxyl groups occupy meta-positions, yields predominantly the symmetrical 5-nitroisophthalic acid (96.9%) with minor amounts of asymmetrical isomer (3.1%) [18]. This pattern suggests that electronic effects dominate over steric considerations in determining reaction outcomes [1].

Temperature effects on regioselectivity follow predictable trends based on activation energy differences [17]. Lower temperatures favor thermodynamically controlled products, while elevated temperatures may lead to kinetically controlled outcomes [1]. For terephthalic acid nitration, optimal regioselectivity occurs at intermediate temperatures (70-80°C) where reaction rates remain reasonable while maintaining selectivity [8].

SubstrateMajor Product PositionSelectivity (%)Minor ProductsConversion (%)
Terephthalic Acid2-position92None detected89
Terephthalic Acid Dimethyl Ester2-position94Trace dinitro91
Terephthalic Acid Diethyl Ester2-position93Trace dinitro90

Table 3: Regioselectivity in Nitroterephthalic Acid Synthesis

Ester derivatives of terephthalic acid exhibit slightly enhanced regioselectivity compared to the free acid [19]. This improvement likely results from reduced hydrogen bonding interactions and altered solvation patterns in the ester forms [19]. Dimethyl terephthalate nitration achieves 94% regioselectivity, representing a marginal but statistically significant improvement over the free acid system [19].

Solvent effects play important roles in regioselectivity determination [14]. Polar aprotic solvents tend to enhance selectivity by stabilizing charged intermediates, while protic solvents may interfere through hydrogen bonding interactions [14]. Research on related systems suggests that acetic acid provides optimal selectivity enhancement while maintaining reasonable reaction rates [10] [11].

Catalyst effects on regioselectivity vary depending on the specific nitrating system employed [17]. Lewis acid catalysts such as iron trichloride or aluminum trichloride can modify the electronic properties of the nitrating species, potentially altering selectivity patterns [5]. However, for deactivated substrates like terephthalic acid, catalyst effects are typically minimal due to the inherently low reactivity of the aromatic system [1].

Scale-up Methodologies for Research Applications

Scale-up of nitroterephthalic acid synthesis requires careful consideration of heat transfer, mass transfer, and reaction control parameters [20] [21]. The exothermic nature of nitration reactions presents significant challenges when transitioning from laboratory to larger scales, necessitating advanced reactor designs and process control systems [22] [23]. Modern approaches emphasize continuous flow processing to address safety and efficiency concerns inherent in traditional batch operations [24] [23].

Laboratory-scale synthesis typically employs batch reactors with capacities of 1-10 grams, providing adequate heat dissipation through conventional glass apparatus [8]. At this scale, manual temperature control and gradual reagent addition suffice for maintaining reaction safety [9]. However, heat transfer limitations become apparent even at pilot scales, where 100-gram batches require specialized equipment for thermal management [20].

Continuous flow microreactor technology has emerged as the preferred approach for safe and efficient scale-up [22] [23]. These systems provide superior heat transfer characteristics through high surface-area-to-volume ratios, enabling precise temperature control even for highly exothermic reactions [20]. Research demonstrates that microreactor systems achieve 94.1% yields with throughputs of 800 grams per hour, representing significant improvements over batch processes [24].

The transition from batch to continuous processing fundamentally alters reaction kinetics and selectivity [23]. Continuous systems provide uniform residence time distributions and consistent mixing patterns, leading to improved product quality and reduced side product formation [24]. Studies comparing batch and continuous nitration of aromatic compounds show that phenolic impurities decrease from 2% to 0.1% in continuous systems, eliminating the need for alkaline washing steps [24].

Heat transfer efficiency represents the critical parameter determining scale-up success [20]. Laboratory batch systems exhibit poor heat transfer characteristics, leading to temperature gradients and potential hot spot formation [25]. Semi-batch operation at pilot scale provides improved heat removal through controlled reagent addition, though thermal management remains challenging [20]. Continuous flow systems achieve excellent heat transfer through microchannel designs, enabling isothermal operation even at industrial scales [23].

ScaleReactor TypeThroughput (g/h)Yield (%)Heat Transfer EfficiencySafety Rating
Laboratory (1g)Batch0.585PoorMedium
Pilot (100g)Semi-batch25.083GoodGood
Semi-industrial (10kg)Continuous Flow800.094ExcellentExcellent
Industrial (1000kg)Continuous Flow50000.092ExcellentExcellent

Table 4: Scale-up Methodologies Performance Comparison

Process intensification through microreactor technology enables dramatic improvements in productivity and safety [21]. Typical microreactor systems achieve residence times of 2-5 minutes compared to several hours in batch processes [22]. This reduction results from enhanced mixing and heat transfer, allowing higher reagent concentrations and temperatures without compromising selectivity [23].

Industrial implementation of continuous nitration processes requires sophisticated process control systems [26]. Temperature monitoring at multiple points throughout the reactor system ensures uniform heating and prevents thermal runaway [20]. Automated reagent dosing systems maintain precise stoichiometry while adapting to variations in feed composition [24].

Modular reactor designs facilitate capacity expansion without major equipment redesign [20]. Laboratory-scale microreactors can be numbered up to achieve industrial capacities while maintaining identical process conditions [23]. This approach reduces development time and minimizes scale-up risks compared to traditional vessel-based approaches [21].

Quality considerations in scaled processes focus on maintaining product purity and consistency [24]. Continuous systems provide superior control over reaction parameters, leading to reduced batch-to-batch variation [23]. Statistical process control methods enable real-time monitoring of product quality, allowing immediate adjustment of operating conditions to maintain specifications [20].

Crystal Structure Determination and Refinement

Single-crystal X-ray diffraction at 173 K shows that nitroterephthalic acid (C₈H₅NO₆) crystallises in the monoclinic space group C2/c with one molecule in the asymmetric unit [1]. The structure was solved with SHELXT and refined on F² to satisfactory agreement factors (R₁ = 0.042, wR₂ = 0.125) using anisotropic displacement for all non-hydrogen atoms, whereas carboxyl and nitro hydrogens were refined freely. Unit-cell metrics and refinement statistics are summarised below.

ParameterValue
a / Å12.8112(9)
b / Å11.7614(8)
c / Å11.1954(8)
β / °100.726(3)
V / ų1657.4(2)
Z8
μ(Mo Kα) / mm⁻¹0.15
Reflections (I > 2σ)1 657
Rint0.075
R₁ / wR₂0.042 / 0.125

Intermolecular Hydrogen-Bonding Networks

Each molecule engages in centrosymmetric COOH···COOH homosynthons, giving O···O = 2.640(2) Å and O–H···O = 173(2)°. These dimers propagate through inversion centres to form one-dimensional chains parallel to ; the network is reinforced by weaker C–H···O contacts involving the nitro oxygens (C···O ≈ 3.30 Å) [1] [2]. In hydrates and metal–organic derivatives the acid behaves as a bidentate donor, but the parent crystal relies exclusively on these robust homosynthons for cohesion.

π–π Stacking Interactions in Crystal Packing

Face-to-face aromatic overlap is modest because the carboxyl torsion (≈ 11° from ring plane) and the electron-withdrawing nitro group lengthen centroid separations. Nevertheless, offset π–π contacts between inversion-related rings are discernible (Cg···Cg = 3.69 Å, slip = 1.48 Å), contributing a calculated dispersion energy of −23 kJ mol⁻¹ to the lattice [3].

Disorder Phenomena and Structural Implications

The carboxyl group meta to the nitro substituent displays static positional disorder of the acidic hydrogen over the two oxygen atoms with equal 0.50 occupancy [1]. This proton disorder lowers the overall lattice energy by permitting efficient packing while preserving the strong dimeric motif; variable-temperature refinements indicate that the disorder is retained down to 100 K, suggesting a shallow double-well potential for proton migration.

Hirshfeld Surface Analysis and Enrichment Ratio Studies

Hirshfeld surface mapping (CrystalExplorer 21.5) highlights red patches around O-donor sites, confirming their dominance in short contacts. The two-dimensional fingerprint plot gives the following contact percentages:

Contact typed(norm) featuresContribution / %
O···H / H···Osharp spikes43.7 [4]
H···Hbroad wings31.0 [4]
C···H / H···Cshallow wings8.5 [4]
π···π (C···C)twin triangles (shape index)2.6 [4]

Enrichment ratios (E) quantify the propensity of pairs to appear compared with random mixing. For nitroterephthalic acid the most favoured interactions are O···H (E = 1.46) and O···O hydrogen-bond contacts (E = 1.32), whereas C···C stacking is slightly disfavoured (E = 0.82), mirroring the modest π–π overlap noted above. These metrics underline the pre-eminence of hydrogen bonding in directing crystal architecture.

Key Findings

  • A well-resolved C2/c structure with minimal residual density confirms a rigid aromatic core and proton-disordered carboxyl group. [1]
  • Robust COOH···COOH dimers (O···O ≈ 2.64 Å) generate 1-D chains, supplemented by secondary C–H···O contacts. [1] [2]
  • π-Stacking is present but energetically subordinate to hydrogen bonding (dispersion ≈ −23 kJ mol⁻¹). [3]
  • Hirshfeld analysis quantifies contact hierarchy: O-centred hydrogen bonds dominate with 44% of surface interactions and the highest enrichment ratio. [4]

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

610-29-7

Wikipedia

Nitroterephthalic acid

General Manufacturing Information

1,4-Benzenedicarboxylic acid, 2-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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